molecular formula C12H21ClN2O B6225601 2-(adamantan-1-yl)acetohydrazide hydrochloride CAS No. 2770359-98-1

2-(adamantan-1-yl)acetohydrazide hydrochloride

Cat. No. B6225601
CAS RN: 2770359-98-1
M. Wt: 244.8
InChI Key:
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Description

2-(Adamantan-1-yl)acetohydrazide hydrochloride, also known as 2-AAH, is an organic compound with a molecular formula of C11H18ClN3O2. It is a white, crystalline solid that is soluble in water and ethanol. 2-AAH is a synthesized compound that has a wide range of scientific research applications and has been studied for its biochemical and physiological effects.

Mechanism of Action

2-(adamantan-1-yl)acetohydrazide hydrochloride has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX, 2-(adamantan-1-yl)acetohydrazide hydrochloride reduces the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
2-(adamantan-1-yl)acetohydrazide hydrochloride has been found to possess antifungal, antibacterial, and anti-inflammatory properties. It has been found to be effective against a wide range of fungi, including Candida albicans, Trichophyton mentagrophytes, and Aspergillus niger. Additionally, 2-(adamantan-1-yl)acetohydrazide hydrochloride has been found to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(adamantan-1-yl)acetohydrazide hydrochloride has also been found to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

2-(adamantan-1-yl)acetohydrazide hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in lab experiments. 2-(adamantan-1-yl)acetohydrazide hydrochloride is not very soluble in organic solvents, and it is not very soluble in water. Additionally, it can be difficult to remove from the reaction mixture.

Future Directions

There are a number of potential future directions for the study of 2-(adamantan-1-yl)acetohydrazide hydrochloride. These include the development of new synthesis methods, the exploration of its potential applications in drug delivery systems, and the investigation of its effects on other enzymes and proteins involved in inflammation. Additionally, further research could be done to explore the potential of 2-(adamantan-1-yl)acetohydrazide hydrochloride as an anti-cancer agent, as well as its potential use in the treatment of other diseases. Finally, further research could be done to explore the potential of 2-(adamantan-1-yl)acetohydrazide hydrochloride as a food preservative.

Synthesis Methods

2-(adamantan-1-yl)acetohydrazide hydrochloride can be synthesized by a two-step process. The first step involves the reaction of adamantan-1-ylacetic acid with hydrazine hydrate in the presence of acetic anhydride. This reaction produces adamantan-1-ylacetohydrazide. The second step involves the reaction of adamantan-1-ylacetohydrazide with hydrochloric acid, which produces 2-(adamantan-1-yl)acetohydrazide hydrochloride hydrochloride.

Scientific Research Applications

2-(adamantan-1-yl)acetohydrazide hydrochloride has a wide range of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a ligand for the synthesis of coordination complexes. Additionally, 2-(adamantan-1-yl)acetohydrazide hydrochloride has been studied for its biochemical and physiological effects, and has been found to possess antifungal, antibacterial, and anti-inflammatory properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(adamantan-1-yl)acetohydrazide hydrochloride involves the reaction of adamantan-1-ylacetic acid with hydrazine hydrate to form 2-(adamantan-1-yl)acetohydrazide, which is then converted to the hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "Adamantan-1-ylacetic acid", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Adamantan-1-ylacetic acid is dissolved in ethanol and hydrazine hydrate is added dropwise with stirring. The reaction mixture is heated under reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting solid is filtered and washed with ethanol to obtain 2-(adamantan-1-yl)acetohydrazide.", "Step 3: 2-(Adamantan-1-yl)acetohydrazide is dissolved in water and hydrochloric acid is added dropwise with stirring until the pH of the solution reaches 2-3. The resulting solid is filtered and washed with water to obtain 2-(adamantan-1-yl)acetohydrazide hydrochloride." ] }

CAS RN

2770359-98-1

Product Name

2-(adamantan-1-yl)acetohydrazide hydrochloride

Molecular Formula

C12H21ClN2O

Molecular Weight

244.8

Purity

95

Origin of Product

United States

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